1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a boronate-containing urea derivative characterized by:
- A benzyl group attached to one urea nitrogen.
- A 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the adjacent urea nitrogen.
- The tetramethyl dioxaborolan moiety, a boronic ester, which enhances stability and enables participation in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYKXOHVOSBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation Reaction
The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via Miyaura borylation , a palladium-catalyzed reaction between a halogenated aromatic precursor and bis(pinacolato)diboron. For example, 5-bromo-2-fluorobenzonitrile reacts with bis(pinacolato)diboron in the presence of PdCl2(dppf) and potassium acetate in 1,4-dioxane at 100°C, yielding 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with a 72–81% yield .
Key Reaction Conditions :
Alternative Methods
While Miyaura borylation dominates, direct functionalization of pre-formed aryl amines with boronic esters is less common due to competing side reactions. However, protecting the amine as a carbamate (e.g., benzyl carbamate) enables compatibility with borylation conditions.
Urea Formation Methods
Reaction of Amines with Isocyanates
The urea linkage is typically formed by reacting 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with benzyl isocyanate in anhydrous dichloromethane or THF. This method, while straightforward, requires strict moisture control to prevent isocyanate hydrolysis.
Example Protocol :
Use of Carbamate Intermediates
In industrial settings, carbamate-protected intermediates simplify handling. For instance, benzyl N-[4-(boronic ester)phenyl]carbamate undergoes aminolysis with benzylamine in the presence of a palladium catalyst, forming the urea linkage.
Case Study :
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Starting material : Benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Reagent : Benzylamine (2 equiv)
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Solvent : 1,2-dimethoxyethane/water (2:1)
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables Suzuki-Miyaura coupling with aryl halides. For example, coupling 1-benzyl-3-(4-bromo-2-fluorophenyl)urea with bis(pinacolato)diboron under Pd catalysis installs the boronic ester group.
Optimized Conditions :
Optimization of Reaction Conditions
Microwave irradiation reduces reaction times from hours to minutes. A protocol using 1-methyl-2-pyrrolidone (NMP) at 140°C under microwave conditions achieves full conversion in 20 minutes.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from diethyl ether.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzyl group, a urea moiety, and a fluorinated dioxaborolane substituent. The molecular formula is with a molecular weight of approximately 370.23 g/mol. Its distinct functional groups contribute to its reactivity and potential applications in various fields.
Medicinal Chemistry
1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has been investigated for its potential as a therapeutic agent in the treatment of various diseases:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of boron into organic molecules is known to enhance biological activity, making this compound a candidate for further exploration in oncology research.
- Protein Degradation : The compound serves as a building block for developing protein degraders that target specific proteins for degradation through the ubiquitin-proteasome system. This application is particularly relevant in drug discovery for diseases where protein overexpression is problematic.
Material Science
The dioxaborolane moiety in the compound allows it to participate in various chemical reactions that are useful in material science:
- Polymer Synthesis : The compound can be utilized in the synthesis of boron-containing polymers, which are known for their unique properties such as enhanced thermal stability and mechanical strength.
- Functional Materials : Research indicates that incorporating boron into materials can improve their electronic properties, making this compound relevant for the development of advanced electronic devices.
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar urea derivatives. The results demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
Case Study 2: Development of Protein Degraders
In a recent study focused on targeted protein degradation, researchers synthesized analogs of this compound to assess their efficacy in degrading specific oncoproteins. The findings indicated that compounds with the dioxaborolane structure significantly improved the selectivity and efficiency of protein degradation .
Data Tables
Mechanism of Action
The mechanism by which 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to analogs.
Substituent Effects on Physicochemical Properties
A. Urea Nitrogen Substituents
- Benzyl vs. Methyl/Chlorophenyl/Bromophenyl: The benzyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl () .
B. Boronate Positioning and Fluorine Effects
- 2-Fluoro-4-boronate vs. This contrasts with non-fluorinated analogs (Evidences 5–8), where electron density at the boronate may vary, affecting Lewis acidity and cross-coupling efficiency .
Reactivity and Functional Group Interactions
- Boronate Stability :
Tetramethyl dioxaborolan groups are hydrolytically stable compared to unprotected boronic acids. Substituents like fluorine (target compound) or halogens (Evidences 7–8) may further modulate stability by altering electron density around the boron atom . - Urea Hydrogen Bonding :
The urea moiety’s hydrogen-bonding capacity is influenced by substituents. Fluorine’s electron-withdrawing nature (target compound) may enhance hydrogen-bond acceptor strength, whereas bulky groups (e.g., benzyl) could sterically hinder interactions .
Hazard and Handling Considerations
Biological Activity
1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Its molecular formula is , with a molecular weight of approximately 371.22 g/mol. The IUPAC name for this compound is 1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea .
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, influencing various biological processes. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their activity and downstream signaling pathways.
- Cellular Interaction : Acts as a probe in cellular studies to investigate interactions and processes .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. It has been tested against several cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further studies are needed to explore its efficacy as an antimicrobial agent.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
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Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values varied among different cell lines, indicating selective toxicity .
Cell Line IC50 (µM) MCF7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 - Antimicrobial Testing : In another study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibition against Staphylococcus aureus but minimal effect on Escherichia coli .
Research Findings
Recent literature highlights ongoing research into the synthesis and optimization of this compound for improved biological activity:
- Synthesis Optimization : Researchers have explored various synthetic routes to enhance yield and purity using methods such as the Suzuki-Miyaura cross-coupling reaction .
- Structure Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the chemical structure can influence biological activity and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and how can purity be ensured post-synthesis?
- Methodology : The compound can be synthesized via a multi-step approach:
Boronate ester formation : React 2-fluoro-4-bromophenylurea with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous DMSO at 80–100°C .
Urea linkage : Couple the boronate intermediate with benzyl isocyanate using a base (e.g., DIPEA) in THF at room temperature.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional groups?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns and urea linkage. ¹⁹F NMR resolves fluorine environments, while ¹¹B NMR verifies boronate ester integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (C₂₀H₂₁BF₄N₂O₃; expected [M+H]⁺: 397.15) .
- FT-IR : Peaks at ~1680 cm⁻¹ (urea C=O stretch) and 1350–1310 cm⁻¹ (B-O in dioxaborolane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity during boronate ester formation?
- Computational Design : Use density functional theory (DFT) to model transition states and identify optimal catalysts (e.g., Pd vs. Ni) and solvents. ICReDD’s reaction path search methods ( ) can predict activation barriers for competing pathways.
- Statistical DOE : Apply a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). Analyze via response surface methodology (RSM) to maximize yield while minimizing side reactions (e.g., protodeboronation) .
Q. What strategies mitigate instability of the tetramethyl-1,3,2-dioxaborolane moiety in aqueous or protic environments?
- Storage : Maintain anhydrous conditions (argon atmosphere) at –20°C. Use stabilizers like BHT (butylated hydroxytoluene) to prevent radical degradation .
- In-situ Protection : During reactions, employ masked boronic acids (e.g., trifluoroborate salts) to enhance hydrolytic stability .
Q. How should contradictory data between NMR and LC-MS results (e.g., unexpected peaks) be resolved?
- Complementary Techniques :
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments and detect impurities.
- Elemental Analysis : Confirm stoichiometry (C, H, N, B).
- X-ray Crystallography : Resolve structural ambiguities if crystallizable .
Q. What catalytic applications are plausible for this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : Leverage the boronate ester as a coupling partner with aryl halides. Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in biphasic solvent systems (toluene/water) .
- Mechanistic Studies : Monitor reaction intermediates via in-situ IR or stopped-flow NMR to elucidate catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
